Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
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Overview
Description
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by its unique structure that includes a methyl ester group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
- Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Uniqueness
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its methyl ester group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS No. 859064-08-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by data tables and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O₃ |
Molecular Weight | 168.15 g/mol |
CAS Number | 859064-08-7 |
Structure | Chemical Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of methyl derivatives of pyrazinecarboxylates. For instance, compounds similar to methyl 5-methyl-3-oxo-3,4-dihydropyrazine have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus.
- Comparison with Antibiotics : The activity of these compounds often exceeded that of standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .
Antifungal Activity
The antifungal potential of methyl 5-methyl-3-oxo-3,4-dihydropyrazine derivatives has also been investigated.
Key Findings:
- Activity Spectrum : Compounds showed good to excellent antifungal activity with MIC values between 0.004 mg/mL and 0.06 mg/mL.
- Sensitive Strains : The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited higher resistance .
Antitumor Activity
The antitumor properties of methyl derivatives have been explored in various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was tested against several human solid tumor cell lines including PC-3, HCT-15, and MDA-MB-231.
- Survival Rate : In vitro studies indicated that certain derivatives could reduce the survival rate of cancer cells below 10% at concentrations around 40 µg/mL .
Case Studies
A notable study focused on the synthesis and evaluation of methyl derivatives indicated that these compounds not only exhibited antibacterial and antifungal activities but also showed promising results in inhibiting tumor growth in vitro.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDNHPZLCKYMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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